4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4ClN3O2 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3. For instance, compound 4h exhibited potent FGFR inhibitory activity . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction . The electronic structure of the title compound has been calculated by density functional theory (DFT) at the BLYP level .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a related compound was reported to be a yellow solid with a melting point of 287–288 °C .Scientific Research Applications
Cancer Therapy
This compound is used as a reagent in the synthesis of Cdc7 kinase inhibitors , which are being explored as a novel approach to cancer therapy .
Anticancer Agents
It serves as an intermediate in the synthesis of 4-anilinoquinazolines , which have potential as anticancer agents .
Charge Density Studies
High-resolution X-ray diffraction data has been utilized to study the charge density distribution in this compound, providing insights into its electronic structure .
Biological Research Material
As a biochemical reagent, it can be used in life science research related to biological materials or organic compounds .
Molecular Docking and SAR Studies
The compound has been involved in structure–activity relationship (SAR) studies for the design of new pyrrolo[2,3-d]pyrimidine derivatives with potential anticancer activity .
Breast Cancer Treatment
Derivatives of this compound have shown efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis, as well as inhibiting migration and invasion of cancer cells .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-4-1-2-9-7(4)10-3-5(6)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFUUJSVPQZPIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729393 | |
Record name | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245645-97-9 | |
Record name | 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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